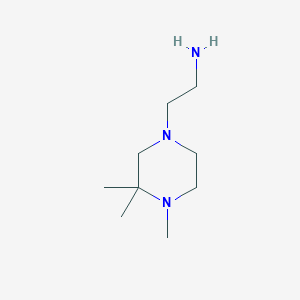
N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-4-fluoro-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-4-fluoro-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H20ClFN2O2S and its molecular weight is 370.87. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-4-fluoro-2-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-4-fluoro-2-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Nonlinear Optical Materials
The preparation and properties of derivatives similar to "N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-4-fluoro-2-methylbenzenesulfonamide" have been extensively studied for their potential in nonlinear optical (NLO) applications. For instance, derivatives like 1-methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium p-toluenesulfonate (DAST) show exceptional second-order NLO properties, useful for optical communication and computing technologies. Research has explored the variation in NLO properties through anion exchange, revealing the potential for discovering compounds with significant NLO properties and easier crystal growth abilities (Ogawa et al., 2008).
Functionalized Polymeric Materials
Poly(N-tosyl-ethylene imine-alt-ethylene sulfide) has been synthesized and investigated for its potential to functionalize polymeric materials. This compound exhibits high solubility in common organic solvents, making it a valuable component in developing new polymeric materials with enhanced properties (Hori et al., 2011).
Synthesis and Characterization of Complexes
Research on the synthesis and characterization of new platinum(II) and copper complexes involving sulfonamide derivatives has been conducted. These studies offer insights into the structural and electronic properties of these complexes, contributing to the fields of inorganic and coordination chemistry. For example, the synthesis of platinum(II) dithiocarbimato complexes from benzenesulfonamide derivatives demonstrates the versatility of sulfonamides in forming complexes with potential catalytic and material applications (Amim et al., 2008).
Pharmaceutical Research Tools
While excluding direct drug use and side effects, it's noteworthy that derivatives of "N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-4-fluoro-2-methylbenzenesulfonamide" have been explored as pharmacological research tools. For instance, the discovery of nonpeptide agonists of the GPR14/urotensin-II receptor highlights the compound's role in understanding receptor dynamics and could lead to the development of new therapeutic agents (Croston et al., 2002).
Environmental Analysis
Additionally, derivatives have been used in environmental analysis, such as detecting herbicides and their degradates in natural water. This application underscores the compound's role in environmental monitoring and protection (Zimmerman et al., 2002).
Propiedades
IUPAC Name |
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-4-fluoro-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClFN2O2S/c1-12-10-13(19)8-9-17(12)24(22,23)20-11-16(21(2)3)14-6-4-5-7-15(14)18/h4-10,16,20H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXSCMCSHAEVJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC=CC=C2Cl)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-4-fluoro-2-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6-Azaspiro[2.6]nonan-6-yl)prop-2-en-1-one](/img/structure/B2692116.png)
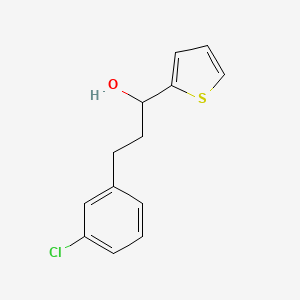
![N-[(1,3-diphenylpyrazol-4-yl)methyl]-3-nitrobenzamide](/img/structure/B2692118.png)
![Ethyl 4-[[2-[1-[2-[(2-methoxybenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2692120.png)

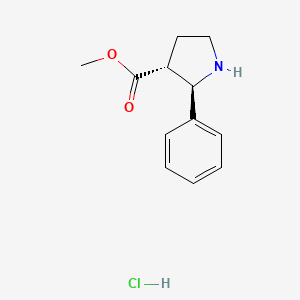
![12-Chloro-10-(piperidin-1-ylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2692128.png)
![8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2692129.png)
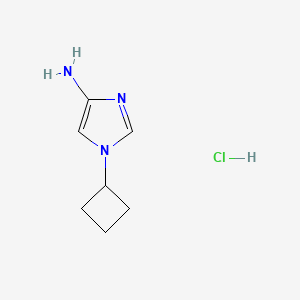
![(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methylidene)amino 2-methylpropanoate](/img/structure/B2692133.png)
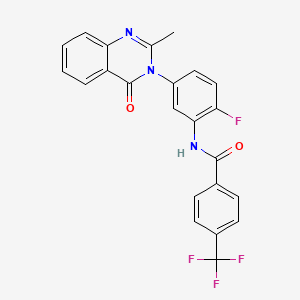
![N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2692135.png)
